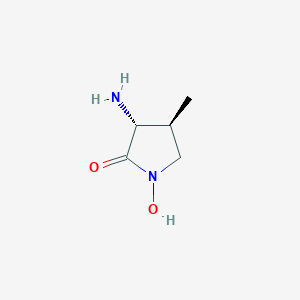
(3R,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one, also known as L-threo-3,4-dihydroxyphenylserine (DOPS), is an amino acid derivative that has been found to have several potential applications in scientific research.
科学的研究の応用
DOPS has been studied for its potential applications in several areas of scientific research, including neurology, endocrinology, and cardiovascular physiology. In neurology, DOPS has been investigated for its ability to increase levels of norepinephrine in the brain, which can improve symptoms of conditions such as Parkinson's disease and orthostatic hypotension. In endocrinology, DOPS has been studied for its potential use in treating conditions such as adrenal insufficiency and congenital dopamine beta-hydroxylase deficiency. In cardiovascular physiology, DOPS has been investigated for its ability to increase blood pressure and cardiac output in patients with orthostatic hypotension.
作用機序
DOPS works by increasing the levels of norepinephrine in the brain and peripheral nervous system. It is converted into norepinephrine through a series of enzymatic reactions, ultimately leading to an increase in norepinephrine release. This increase in norepinephrine can improve symptoms of conditions such as Parkinson's disease and orthostatic hypotension.
生化学的および生理学的効果
DOPS has been shown to have several biochemical and physiological effects. It can increase levels of norepinephrine in the brain and peripheral nervous system, leading to improved symptoms of conditions such as Parkinson's disease and orthostatic hypotension. It can also increase blood pressure and cardiac output in patients with orthostatic hypotension.
実験室実験の利点と制限
One advantage of using DOPS in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that it can be difficult to separate the desired (3R,4S)-isomer from the mixture of stereoisomers that are produced during the synthesis process.
将来の方向性
There are several potential future directions for research on DOPS. One area of interest is the potential use of DOPS in treating conditions such as adrenal insufficiency and congenital dopamine beta-hydroxylase deficiency. Another area of interest is the development of new synthesis methods that can produce larger quantities of the desired (3R,4S)-isomer. Additionally, further research is needed to better understand the mechanism of action of DOPS and its potential applications in other areas of scientific research.
合成法
DOPS can be synthesized through a multi-step process involving the reaction of L-tyrosine with nitrous acid, followed by reduction with sodium borohydride. This process yields a mixture of stereoisomers, which can be separated using chromatography to isolate the desired (3R,4S)-isomer.
特性
CAS番号 |
132619-44-4 |
|---|---|
製品名 |
(3R,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one |
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC名 |
(3R,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4+/m0/s1 |
InChIキー |
SKYSFPFYQBZGDC-IUYQGCFVSA-N |
異性体SMILES |
C[C@H]1CN(C(=O)[C@@H]1N)O |
SMILES |
CC1CN(C(=O)C1N)O |
正規SMILES |
CC1CN(C(=O)C1N)O |
同義語 |
2-Pyrrolidinone,3-amino-1-hydroxy-4-methyl-,trans-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



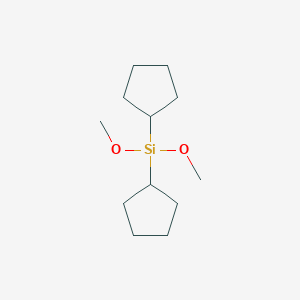

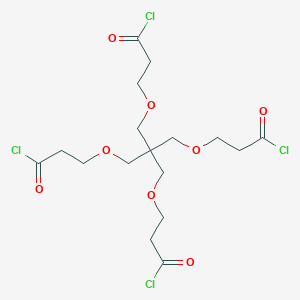
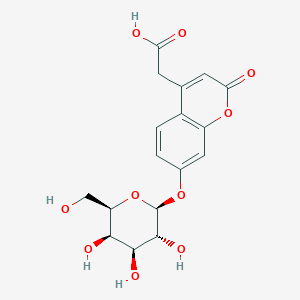
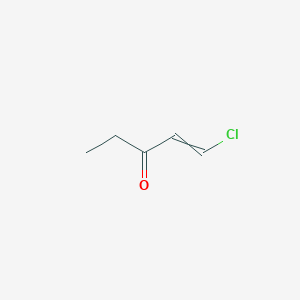
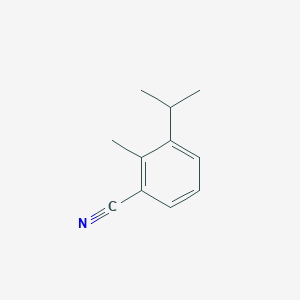
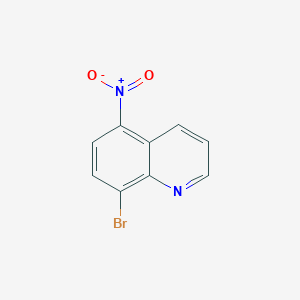
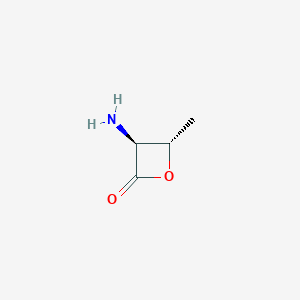
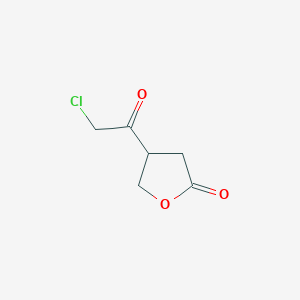
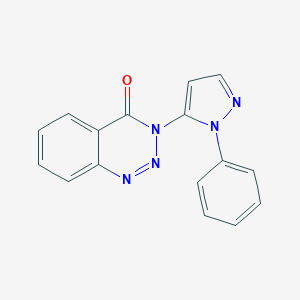

![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)